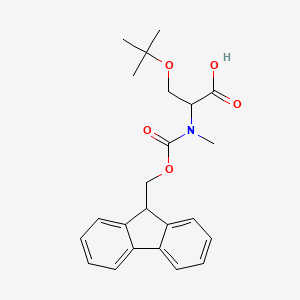

Fmoc-Nalpha-methyl-O-t-butyl-L-serine

Description

Significance of N-Methylated Amino Acids in Peptide Design and Engineering

The incorporation of N-methylated amino acids into peptide chains is a powerful strategy to enhance the therapeutic potential of peptides. researchgate.netnih.gov This modification, where a methyl group replaces the hydrogen atom on the backbone amide nitrogen, confers several advantageous properties. researchgate.netnih.gov

A major hurdle in the development of peptide-based drugs is their susceptibility to degradation by proteases in the body, leading to a short in-vivo half-life. peptide.comresearchgate.net N-methylation of the peptide backbone provides a steric shield, hindering the approach of proteolytic enzymes and significantly increasing the peptide's resistance to enzymatic degradation. peptide.comresearchgate.netnih.gov This enhanced stability is a crucial factor in improving the bioavailability of peptide drugs. nih.govresearchgate.net Studies have shown that even a single N-methylated residue can substantially decrease proteolysis. nih.gov While N-methylation generally improves serum stability, the effect can vary depending on the specific peptide sequence and the position of the modification. nih.gov

The N-methyl group also has a profound impact on the conformational properties and membrane permeability of peptides. nih.govnih.govnih.gov By eliminating the hydrogen bond donor capability of the amide nitrogen, N-methylation can reduce the energetic cost of desolvation, a key step for crossing lipid bilayers. nih.gov This modification can lead to improved cell permeability, a desirable trait for intracellular drug targets. nih.govnih.govnih.gov

Furthermore, N-methylation introduces conformational constraints, reducing the flexibility of the peptide backbone. peptide.com This can lead to the stabilization of specific secondary structures, which can be crucial for binding affinity and selectivity to biological targets. peptide.comnih.gov The ability of N-methylation to favor cis-amide bond conformations, which are less common in unmodified peptides, further expands the accessible conformational space for peptide design. nih.gov

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Proteolytic Stability | Increased resistance to enzymatic degradation. | peptide.comresearchgate.netnih.gov |

| Membrane Permeability | Can be enhanced, facilitating cellular uptake. | nih.govnih.govnih.gov |

| Conformational Flexibility | Reduced, leading to a more rigid backbone. | peptide.com |

| Biological Activity | Can enhance activity, selectivity, or convert agonists to antagonists. | peptide.com |

Role of Fmoc and O-t-Butyl Protecting Groups in Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the most common method for chemically synthesizing peptides. The Fmoc/tBu strategy is a widely used approach in SPPS that relies on the use of two key types of protecting groups: the temporary N-terminal fluorenylmethyloxycarbonyl (Fmoc) group and permanent side-chain protecting groups, such as the tert-butyl (t-butyl) group. lgcstandards.comseplite.comcsic.es

The synthesis proceeds by sequentially adding amino acids to a growing peptide chain that is anchored to a solid support resin. lgcstandards.comcreative-peptides.com This allows for easy removal of excess reagents and byproducts by simple washing steps. lgcstandards.com

The success of Fmoc/tBu SPPS hinges on the principle of orthogonality. csic.espeptide.comresearchgate.net This means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting each other. peptide.comresearchgate.net

The Fmoc group protects the α-amino group of the incoming amino acid. creative-peptides.comwikipedia.org It is base-labile, meaning it is stable under acidic and neutral conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). lgcstandards.comwikipedia.org This deprotection step exposes the free amine, which is then ready to form a peptide bond with the next Fmoc-protected amino acid in the sequence. The removal of the Fmoc group can be monitored by UV spectroscopy due to the characteristic absorbance of the dibenzofulvene byproduct. seplite.comwikipedia.org

The O-t-butyl group , on the other hand, is an acid-labile protecting group. iris-biotech.de In the case of Fmoc-Nalpha-methyl-O-t-butyl-L-serine, the t-butyl group protects the hydroxyl group in the side chain of serine. seplite.comcreative-peptides.com This prevents unwanted side reactions involving the hydroxyl group during the peptide synthesis cycles. The t-butyl group is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids, typically trifluoroacetic acid (TFA). lgcstandards.comiris-biotech.de This final acid treatment not only removes the side-chain protecting groups but also cleaves the completed peptide from the solid resin support. lgcstandards.com

This orthogonal Fmoc/tBu strategy offers several advantages, including milder reaction conditions compared to the older Boc/Bzl strategy, which often requires the use of hazardous hydrofluoric acid (HF). csic.esnih.gov The compatibility of the Fmoc/tBu approach with a wide range of modified amino acids makes it the method of choice for synthesizing complex peptides, including those with post-translational modifications. nih.gov

Table 2: Key Protecting Groups in Fmoc/tBu SPPS

| Protecting Group | Function | Chemical Lability | Removal Conditions | Reference |

|---|---|---|---|---|

| Fmoc (Fluorenylmethyloxycarbonyl) | Temporary protection of the N-terminal α-amino group. | Base-labile | 20% Piperidine in DMF | lgcstandards.comwikipedia.org |

| tBu (tert-Butyl) | Permanent protection of side-chain functional groups (e.g., hydroxyl, carboxyl). | Acid-labile | Trifluoroacetic acid (TFA) | seplite.comiris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-23(2,3)29-14-20(21(25)26)24(4)22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSAXALAXPNFMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Fmoc Nalpha Methyl O T Butyl L Serine and Its Incorporation

O-t-Butyl Side-Chain Protection Strategies for Serine Hydroxyl Group

The hydroxyl group in the side chain of serine is a reactive moiety that must be protected during peptide synthesis to prevent unwanted side reactions. biosynth.comcreative-peptides.com For use in Fmoc-based synthesis, the tert-butyl (tBu) ether is a commonly employed protecting group for the serine hydroxyl function. creative-peptides.comiris-biotech.depeptide.com The introduction of the t-butyl group is a critical step in preparing the fully protected monomer. nih.gov

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the tert-butyl group for side-chain protection is a cornerstone of modern solid-phase peptide synthesis (SPPS). biosynth.comiris-biotech.de The success of this pairing lies in their differing lability under specific chemical conditions.

The Fmoc group is base-labile and is selectively removed by treatment with a weak base, typically a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgiris-biotech.de Conversely, the t-butyl ether protecting the serine side chain is stable to these basic conditions. The t-butyl group is, however, acid-labile and is readily cleaved by strong acids such as trifluoroacetic acid (TFA). iris-biotech.dechempedia.infouci.edu This cleavage is typically performed during the final step of SPPS, where the completed peptide is simultaneously deprotected and cleaved from the solid support resin. iris-biotech.depeptide.com This differential stability makes the t-butyl group an ideal protecting group for the serine side chain in the Fmoc/tBu strategy. chemimpex.compeptide.com

The Fmoc/tBu pairing is a classic example of an orthogonal protection scheme. ub.edubiosynth.comnih.gov In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed by completely different chemical mechanisms, allowing for the deprotection of one type of group without affecting the others. iris-biotech.deacs.org

This principle is essential for complex syntheses. The Nα-Fmoc group can be removed with a base (piperidine) to allow for peptide chain elongation, while the O-t-butyl group on the serine side chain remains intact. wikipedia.orgiris-biotech.de Later, all the acid-labile t-butyl protecting groups can be removed with TFA without affecting the peptide bonds. uci.edu This selective removal is governed by the distinct chemical mechanisms of cleavage (base-mediated elimination for Fmoc, acid-catalyzed hydrolysis for tBu) rather than by differences in reaction rates, which defines the system as truly orthogonal. ub.edunih.gov

| Protecting Group | Lability | Cleavage Reagent | Role in Synthesis |

| Fmoc | Base-Labile | Piperidine | Temporary Nα-amino protection wikipedia.org |

| t-Butyl (tBu) | Acid-Labile | Trifluoroacetic Acid (TFA) | "Permanent" side-chain protection creative-peptides.comiris-biotech.de |

Fmoc-Group Introduction Techniques to N-alpha-methyl-O-t-butyl-L-serine

The final step in synthesizing the target compound is the introduction of the Fmoc protecting group onto the secondary amine of Nα-methyl-O-t-butyl-L-serine. Standard acylation procedures are used for this transformation. Common reagents for this purpose include N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). wikipedia.orgmedchemexpress.com

The reaction is typically carried out by treating the N-methylated and side-chain protected serine with the Fmoc-reagent in the presence of a mild base, such as sodium bicarbonate or triethylamine, in an aqueous or mixed solvent system. acs.orgrsc.org Fmoc-OSu is often preferred as it can selectively protect primary and secondary amines, forming a stable amide bond and minimizing the formation of impurities. medchemexpress.comacs.org After the reaction, the fully protected Fmoc-Nα-methyl-O-t-butyl-L-serine can be purified and is ready for incorporation into a peptide sequence using standard SPPS protocols. nih.gov

Challenges and Optimization in Incorporating Fmoc-Nα-methyl-O-t-butyl-L-serine into Peptides via Solid-Phase Peptide Synthesis

The incorporation of N-methylated amino acids is a known challenge in SPPS. cem.comnih.gov The presence of the N-methyl group on the peptide backbone introduces significant steric hindrance and alters the conformation and reactivity of the growing peptide chain, leading to a host of potential problems that can compromise the efficiency and outcome of the synthesis.

Steric Hindrance Effects of N-Methylated Residues on Coupling Efficiency

The primary challenge in utilizing Fmoc-Nα-methyl-O-t-butyl-L-serine is the steric hindrance imparted by the N-methyl group. This bulkiness makes it difficult for an incoming activated amino acid to approach the secondary amine of the resin-bound N-methylated residue, slowing down the coupling reaction. cem.compeptide.com Coupling an N-methylated amino acid to another N-methylated residue is an especially difficult step that often results in low yields. peptide.compeptide.com This reduced reactivity frequently leads to incomplete couplings, resulting in deletion sequences where one or more amino acids are missing from the final peptide. researchgate.net Deletions are more common at positions adjacent to sterically demanding N-methylated residues like N(Me)-Val and N(Me)-Ile, even when powerful coupling reagents are used. researchgate.net The employment of microwave energy in SPPS has been shown to help overcome these difficulties by driving conventionally challenging couplings of bulky amino acids to completion more quickly and efficiently. cem.com

Minimization of Side Reactions (e.g., Diketopiperazine Formation, Fragmentation, Epimerization)

Beyond incomplete couplings, the unique nature of N-methylated residues can promote several side reactions that must be carefully managed.

Diketopiperazine (DKP) Formation: This is a common side reaction in Fmoc-SPPS, where the N-terminal amino group of a dipeptide attached to the resin attacks the ester linkage to the solid support, cleaving the dipeptide as a cyclic diketopiperazine. nih.gov Sequences containing secondary amino acids like proline or N-methylated residues are particularly prone to this intramolecular cyclization. nih.gov The formation of DKP is often induced during the base-mediated Fmoc-deprotection step. nih.gov Minimization strategies include using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin or coupling pre-formed dipeptide units to bypass the susceptible dipeptide-resin stage. chempep.com

Fragmentation: Peptides containing consecutive N-methylated amino acids can be susceptible to fragmentation during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA). researchgate.net This cleavage can occur between the N-methylated residues, leading to a lower yield of the desired full-length peptide. researchgate.net

Epimerization: Epimerization, the change in the stereochemistry of a chiral center, is a critical side reaction that can compromise the biological activity of the final peptide. nih.gov The risk of epimerization increases with sterically hindered residues and during slow coupling reactions, which are common with N-methylated amino acids. nih.gov The activation step, if prolonged due to slow coupling, can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization. nih.gov One study noted partial epimerization during the coupling of a methylated serine derivative under basic conditions, attributing it to the slow reaction of the coupling partners. The use of additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is known to suppress epimerization.

| Side Reaction | Description | Contributing Factors | Minimization Strategies |

| Deletion Sequences | Failure to couple an amino acid, leading to a shortened peptide. | Steric hindrance from the N-methyl group slowing the coupling reaction. | Use of high-efficiency coupling reagents (e.g., HATU, PyAOP), microwave-assisted SPPS, repeated or prolonged coupling times. |

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of a resin-bound dipeptide, cleaving it from the resin. | N-methylated residue at position 2 of the peptide chain; base treatment during Fmoc removal. | Use of sterically hindered resins (e.g., 2-chlorotrityl), coupling of pre-formed dipeptides. chempep.com |

| Fragmentation | Cleavage of the peptide backbone between consecutive N-methylated residues. | Strong acid conditions during final cleavage from the resin (e.g., TFA). researchgate.net | Optimization of cleavage time and conditions. researchgate.net |

| Epimerization | Loss of stereochemical integrity at the α-carbon. | Slow coupling reactions, prolonged activation times, use of certain bases. nih.gov | Use of racemization-suppressing additives (e.g., HOAt), choosing appropriate coupling reagents and bases, minimizing reaction times. |

Optimization of Coupling Reagents and Conditions for N-Methylated and Sterically Hindered Amino Acids (e.g., PyAOP, PyBOP/HOAt, HATU, TOTT)

The choice of coupling reagent is critical for successfully incorporating sterically demanding residues like Fmoc-Nα-methyl-O-t-butyl-L-serine. Standard carbodiimide (B86325) reagents like DCC are often insufficient. More potent phosphonium (B103445) and aminium/uronium salt-based reagents are required. peptide.comsigmaaldrich.com

PyAOP and PyBOP/HOAt: Phosphonium salts are generally preferred over uronium salts as they avoid a specific side reaction (guanidinylation) at the N-terminus. sigmaaldrich.com (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) and the related (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in combination with HOAt are considered among the most promising and effective reagents for coupling N-methylated amino acids. nih.govpeptide.comresearchgate.net They are highly reactive and particularly effective in difficult couplings, including those between two N-methyl amino acids. peptide.com

HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is another highly efficient uronium/aminium salt reagent that is widely used for hindered couplings. peptide.comapexbt.com Its reactivity stems from the formation of a highly reactive OAt-active ester. sigmaaldrich.com While very effective, HATU is less effective than phosphonium reagents at preventing guanidinylation if used in excess. peptide.comsigmaaldrich.com

TOTT: 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborate (B81430) (TOTT) is a thiouronium salt-based reagent that has shown good results in coupling sterically hindered and N-methylated amino acids, with performance comparable to HATU. bachem.com A key advantage of TOTT is that it reportedly leads to lower levels of racemization compared to other reagents. bachem.com

| Coupling Reagent | Type | Key Advantages for N-Methylated Residues |

| PyAOP | Phosphonium Salt | Highly effective for hindered couplings, especially N-Me to N-Me couplings; avoids guanidinylation side reaction. peptide.comsigmaaldrich.com |

| PyBOP/HOAt | Phosphonium Salt | Considered a very promising reagent for difficult couplings involving N-methylated amino acids. nih.gov |

| HATU | Aminium/Uronium Salt | Highly efficient and reactive due to formation of OAt esters; widely used for hindered couplings. peptide.comsigmaaldrich.com |

| TOTT | Thiouronium Salt | Performance comparable to HATU for hindered couplings; reported to cause lower levels of racemization. bachem.com |

Iii. Applications of Fmoc Nalpha Methyl O T Butyl L Serine in Advanced Peptide Synthesis

Synthesis of N-Methyl-Rich and Conformationally Constrained Peptides

The incorporation of N-methylated amino acids, such as that enabled by Fmoc-Nα-methyl-O-t-butyl-L-serine, is a widely adopted strategy for producing peptides with restricted conformations. N-methylation eliminates the amide proton, a key hydrogen bond donor, thereby disrupting secondary structures like β-sheets that often lead to peptide aggregation. nih.gov This modification also introduces a steric barrier that can favor specific cis/trans amide bond isomers, effectively locking the peptide into a desired three-dimensional shape. This conformational rigidity is crucial for enhancing binding affinity and specificity to biological targets.

The synthesis of N-methylated peptides is notoriously challenging. The increased steric hindrance of the N-methylated amine slows down the kinetics of the coupling reaction, often resulting in incomplete reactions and the formation of deletion sequences. Furthermore, aggregation of the growing peptide chain on the solid support can be a significant issue, particularly with hydrophobic sequences. biotage.com

To address these challenges, several strategies have been developed:

Alternative Solvents : While N,N-dimethylformamide (DMF) is the standard solvent for SPPS, more potent solvating agents like N-methyl-2-pyrrolidone (NMP) or solvent mixtures (e.g., a "magic mixture" of DCM, DMF, and NMP) can be employed to disrupt aggregation and improve reaction efficiency. nih.govbiotage.comacs.org

Optimized Coupling Reagents : Standard coupling reagents may be insufficient for N-methylated residues. More potent activating agents, sometimes used in combination and at higher temperatures (e.g., using microwave assistance), can enhance coupling efficiency. nih.gov

Pseudoproline Dipeptides : Incorporating pseudoproline dipeptides (oxazolidines) derived from serine or threonine can temporarily introduce a "kink" in the peptide backbone, disrupting aggregation-prone secondary structures. This approach is particularly useful in long or difficult sequences. nih.gov

| Challenge | Strategy | Description | Reference |

|---|---|---|---|

| Slow Coupling Kinetics | Use of Potent Coupling Reagents | Employing high-activity activators like HATU or HCTU, often at elevated temperatures or with microwave assistance, to overcome the steric hindrance of the N-methyl group. | nih.gov |

| Peptide Aggregation | Alternative Solvents | Switching from DMF to solvents with higher solvating power like N-methyl-2-pyrrolidone (NMP) or using solvent mixtures to improve solubility of the growing peptide chain. | nih.govbiotage.comacs.org |

| Secondary Structure Formation | Incorporation of Pseudoproline Dipeptides | Using serine- or threonine-derived oxazolidines to introduce a temporary bend in the peptide backbone, preventing the formation of β-sheets. | nih.gov |

The N-methylation conferred by Fmoc-Nα-methyl-O-t-butyl-L-serine is a powerful tool for enhancing the drug-like properties of peptides. nih.gov One of the primary benefits is increased proteolytic stability. smolecule.com The N-methyl group sterically shields the adjacent peptide bond from cleavage by proteases, significantly extending the peptide's half-life in biological systems.

Furthermore, N-methylation plays a crucial role in improving membrane permeability, a key factor for the oral bioavailability and intracellular targeting of peptide drugs. nih.govunc.edu By removing a hydrogen bond donor, N-methylation reduces the polarity of the peptide backbone and can encourage the adoption of conformations that shield remaining polar groups from the nonpolar lipid environment of the cell membrane. nih.govunc.edu This "chameleonic" behavior allows the peptide to transition from a water-soluble state to a more lipophilic one, facilitating passage across cellular barriers. nih.gov Comprehensive analysis has shown that peptides with more N-methyl groups tend to be more permeable. nih.gov

| Property | Effect of N-Methylation | Mechanism | Reference |

|---|---|---|---|

| Proteolytic Stability | Increased | The N-methyl group provides steric hindrance, protecting the amide bond from enzymatic degradation by proteases. | smolecule.com |

| Membrane Permeability | Increased | Eliminates a hydrogen bond donor, reducing backbone polarity and promoting conformations that shield polar groups, thus enhancing passive diffusion across lipid membranes. | nih.govunc.edu |

| Receptor Binding Affinity | Can be Modulated | Introduces conformational constraints that can pre-organize the peptide into its bioactive shape, potentially increasing binding affinity and specificity. | nih.gov |

Design and Synthesis of Peptidomimetics and Modified Peptides

Fmoc-Nα-methyl-O-t-butyl-L-serine is a valuable reagent for the synthesis of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties. anaspec.com Its use allows for precise, site-specific modifications that fine-tune the molecule's conformation and stability. nih.gov

The N-methyl group of this building block results in the formation of a tertiary amide within the peptide backbone. This feature is particularly advantageous in the design of cyclic peptides. nih.gov Cyclization is a common strategy to improve peptide stability and affinity by reducing conformational flexibility. The inclusion of N-methylated residues like N-methyl-serine can help to achieve a desired ring conformation and improve passive membrane permeability, as famously exemplified by the immunosuppressant drug cyclosporine A. nih.govnih.gov

Many natural products, including antibiotics and immunosuppressants, are non-ribosomally synthesized peptides (NRPs) that frequently contain N-methylated amino acids. These modifications are crucial to their biological activity. Fmoc-Nα-methyl-O-t-butyl-L-serine allows synthetic chemists to create analogs of these complex natural products. anaspec.com By systematically replacing standard amino acids with their N-methylated counterparts, researchers can probe structure-activity relationships and develop novel therapeutic agents. While ribosomal synthesis is limited to proteinogenic amino acids, techniques like mRNA display can incorporate non-proteinogenic building blocks, including N-methylated amino acids, to generate diverse peptide libraries inspired by natural scaffolds. nih.gov

Preparation of Modified Peptide Libraries for Screening Applications

Fmoc-Nα-methyl-O-t-butyl-L-serine is well-suited for combinatorial chemistry and the high-throughput screening of peptide libraries. chemimpex.comchemimpex.com Its compatibility with standard Fmoc-SPPS allows for its inclusion in automated synthesis protocols to generate large libraries of N-methylated peptide analogs. nih.gov These libraries can be screened for a variety of purposes, including drug discovery, target validation, and the development of diagnostic tools. By systematically varying the position and number of N-methylated residues, researchers can efficiently map the structural requirements for a desired biological activity and identify lead compounds with enhanced stability and permeability. nih.govnih.gov

Combinatorial Chemistry and High-Throughput Screening

The introduction of an N-methyl group to the peptide backbone can significantly improve the pharmacokinetic properties of bioactive peptides. nih.gov This modification enhances metabolic stability by providing resistance to enzymatic degradation and can increase membrane permeability and oral bioavailability. nih.gov Fmoc-Nalpha-methyl-O-t-butyl-L-serine serves as a crucial monomer for incorporating N-methylated serine residues into peptides during solid-phase peptide synthesis (SPPS). Its use is particularly valuable in the construction of synthetic peptide combinatorial libraries (SPCLs). nih.gov These libraries, which can contain millions of unique peptide sequences, are powerful tools for discovering novel bioactive compounds through high-throughput screening (HTS). nih.govnih.gov

The synthesis of these libraries often employs the "one-bead-one-compound" method, where each resin bead carries a unique peptide sequence. researchgate.net The inclusion of this compound allows for the creation of libraries of N-methylated peptides, expanding the chemical diversity and "drug-like" properties of the screened compounds. nih.gov The screening process can involve various assays, such as enzyme-linked immunosorbent assays (ELISAs), radioligand binding assays, or antimicrobial growth inhibition assays, to identify "hit" compounds with high affinity or specific biological activity. nih.gov

For instance, a hypothetical high-throughput screen of a combinatorial library of N-methylated peptides containing N-methyl-serine could be conducted to identify novel antimicrobial peptides (AMPs). The results of such a screen would typically identify peptide sequences with potent activity against specific microbial strains.

| Peptide Sequence | Position of N-Me-Ser | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Hemolytic Activity (HC50, µg/mL) |

|---|---|---|---|---|

| Ac-Lys-Lys-Arg-NMeSer-Arg-Leu-NH2 | 4 | Escherichia coli | 8 | >256 |

| Ac-Arg-Trp-NMeSer-Val-Arg-Phe-NH2 | 3 | Staphylococcus aureus | 4 | >256 |

| Ac-Phe-Arg-Lys-Trp-NMeSer-Arg-NH2 | 5 | Pseudomonas aeruginosa | 16 | 128 |

| Ac-Lys-NMeSer-Val-Lys-Arg-Leu-NH2 | 2 | Candida albicans | 8 | >256 |

This table represents hypothetical data from a high-throughput screening of a combinatorial library containing N-methyl-serine to illustrate the type of research findings. The data is representative of typical outcomes in such studies.

Strategies for Peptide Lipidation and Bioconjugation via Serine Residues

The serine residue, once incorporated into a peptide sequence using this compound and subsequently deprotected during cleavage from the resin, presents a versatile hydroxyl group for further modification. This enables the site-specific attachment of various moieties, including lipids and other cargo molecules, through lipidation and bioconjugation.

Peptide Lipidation:

Lipidation is a widely used strategy to enhance the therapeutic potential of peptides by improving their pharmacokinetic and pharmacodynamic profiles. nih.gov The covalent attachment of a lipid moiety can increase a peptide's half-life, improve its association with cell membranes, and facilitate its transport across biological barriers. While lipidation can occur at various sites, the serine side chain offers a convenient handle for this modification. nih.govnih.gov

Strategies for serine lipidation in a peptide containing an N-methyl-serine residue would typically involve the acylation of the deprotected hydroxyl group. After the peptide has been synthesized using this compound and cleaved from the solid support (which also removes the t-butyl protecting group), the resulting peptide with a free serine hydroxyl can be reacted with an activated fatty acid (e.g., a fatty acid chloride or N-hydroxysuccinimide ester) to form an ester linkage. The choice of lipid can be tailored to optimize the desired properties of the final lipopeptide.

Bioconjugation via Serine Residues:

Bioconjugation allows for the attachment of a wide range of molecules, such as fluorescent dyes, imaging agents, or polyethylene (B3416737) glycol (PEG), to a peptide. The serine residue is an attractive target for site-specific bioconjugation due to its unique reactivity under certain conditions. nih.gov

A notable strategy for serine-selective bioconjugation involves the use of reagents based on the phosphorus(V) (P(V)) oxidation state. nih.gov This approach allows for the rapid and chemoselective functionalization of serine residues in the presence of other nucleophilic amino acid side chains. nih.gov A peptide synthesized with this compound could be subjected to such a bioconjugation strategy after deprotection. The presence of the N-methyl group on the serine residue is not expected to interfere with the reactivity of the side-chain hydroxyl group in this type of reaction. This enables the precise, site-specific attachment of a desired cargo to the N-methylated serine position, creating a multifunctional peptide with tailored properties for research or therapeutic applications. nih.govillinois.edu

Another approach involves the periodate (B1199274) oxidation of an N-terminal serine residue to generate an aldehyde, which can then be selectively reacted with an aminooxy- or hydrazine-containing molecule to form a stable oxime or hydrazone linkage, respectively. While this method is specific to the N-terminus, it highlights the unique chemical reactivity of the serine side chain that can be exploited for bioconjugation.

Iv. Conformational Analysis and Structural Impact of N Alpha Methyl L Serine Residues in Peptides

Influence of N-Methylation on Amide Bond Geometry and Rotational Barriers

The introduction of a methyl group on the amide nitrogen atom directly impacts the stereochemistry and electronic properties of the peptide bond. The steric bulk of the methyl group, compared to a hydrogen atom, introduces new non-bonded interactions that influence the planarity of the amide bond and the energy barriers to rotation around the C-N bond (the omega, ω, angle).

While the peptide bond in non-methylated amino acids (except proline) strongly prefers a trans conformation (ω ≈ 180°), N-methylation reduces the energy difference between the trans and cis (ω ≈ 0°) states. aip.orgnih.gov The steric clash between the N-methyl group and the adjacent alpha-carbon (Cα) substituents destabilizes the trans conformation, making the cis conformation more accessible. Quantum mechanical calculations on model N-methylated systems have shown that N-methylation can lower the activation energy for cis/trans isomerization compared to their non-methylated counterparts. rsc.org

The rotational barrier for the C-N bond in amides is significant due to its partial double-bond character. For N,N-dimethylamides, these barriers are influenced by substituents and solvent effects. nih.govacs.org Theoretical studies on N-methyl-substituted amides indicate that steric repulsion can play a significant role in determining the rotational barriers. acs.org For instance, a comparison between N-methylformamide and methyl formate (B1220265) suggests that certain eclipsed torsional arrangements can destabilize the amide. nih.gov

| Compound | Process | Calculated Barrier (kcal/mol) | Method/Reference |

|---|---|---|---|

| N-methylacetamide (NMA) | trans → cis | ~20.3 (85 kJ/mol) | CCSD(T) aip.orgdntb.gov.ua |

| N-methylacetamide (NMA) | cis → trans | ~18.4 (77 kJ/mol) | CCSD(T) aip.orgdntb.gov.ua |

| MeGlcNAc | trans → cis | 19-20 | 13C Saturation Transfer nd.edu |

| MeGlcNAc | cis → trans | 16-19 | 13C Saturation Transfer nd.edu |

A defining characteristic of an N-methylated peptide bond is its propensity to adopt a cis conformation. In a standard peptide bond, the trans isomer is favored over the cis by approximately 16 kJ/mol due to steric clashes between adjacent Cα atoms in the cis form. nih.gov The substitution of the amide hydrogen with a methyl group alters this balance. The steric repulsion between the N-methyl group and the Cα of the preceding residue in the trans form is comparable to the Cα-Cα repulsion in the cis form, thereby lowering the energy gap between the two isomers. rsc.orgnih.gov

This results in a significant population of cis amide bonds at equilibrium, a feature that is otherwise rare except for X-Proline bonds. aip.org The ratio of cis to trans isomers can be influenced by the nature of the amino acid side chains, the solvent environment, and the local sequence. nd.edunih.gov For example, studies on N-methyl-α,β-dehydroamino acids show a strong preference for the cis configuration, suggesting that specific structural features can further stabilize this conformation. nih.gov The presence of both isomers can lead to conformational heterogeneity, complicating structural analysis but also providing a mechanism for functional diversity. nih.gov

Impact on Peptide Secondary and Tertiary Structures

The structural consequences of N-methylation extend beyond the local amide bond to the entire peptide architecture. The most direct effect is the elimination of the amide proton, which acts as a crucial hydrogen bond donor in the formation of canonical secondary structures like α-helices and β-sheets. researchgate.netnih.gov

This single modification can drastically alter the folding preference of a peptide chain. By removing a key hydrogen-bonding capability, N-methylation can destabilize established secondary structures while simultaneously promoting alternative conformations, such as turns. nih.govresearchgate.net This has been exploited as a strategy in peptide design to improve properties like enzymatic stability and cell permeability, as the altered conformation is often less susceptible to protease degradation. nih.gov

Helical Propensity: N-methylation is generally considered a helix-breaking modification. nih.gov The α-helix is stabilized by a network of (i) to (i+4) hydrogen bonds between backbone C=O groups and N-H groups. The absence of the N-H donor at the site of methylation disrupts this pattern, introducing a point of instability. nih.govyoutube.com Studies on helical peptides have shown that substituting an amide proton with a methyl group can destabilize the helix by 0.3 to 1.7 kcal/mole, depending on the position of the substitution. nih.gov While macrocyclization can sometimes overcome this destabilizing effect, in linear peptides, N-methylation disfavors α-helical conformations. nih.gov

Beta-Strand Propensity: The impact of N-methylation on β-sheets is more nuanced. While the loss of a hydrogen bond donor might seem detrimental, N-methylated residues can be accommodated within β-sheets. nih.govwikipedia.org The extended conformation of a β-strand can position the bulky N-methyl group to minimize steric clashes. Furthermore, N-methylation can be strategically employed to induce turns, which are essential elements for forming β-hairpins (a common β-sheet motif). nih.govrsc.org The incorporation of N-methylated heterochiral amino acids has been shown to nucleate β-sheet formation in linear peptides. nih.govrsc.org

The facile cis/trans isomerization of N-methylated amide bonds is a major source of conformational heterogeneity in N-substituted peptides. rsc.org Unlike peptides with standard amide bonds that exist predominantly in a single (all-trans) conformation, N-methylated peptides can exist as a mixture of multiple conformers in solution, each differing in the cis or trans state of one or more methylated amide bonds. nih.gov

This equilibrium between different isomers can be observed using techniques like NMR spectroscopy, where distinct sets of signals may appear for the cis and trans forms. nih.gov This heterogeneity presents a significant challenge for structural determination, as the experimental data reflects an average of the coexisting structures. rsc.org However, it can also be a key feature of the peptide's function, allowing it to adapt its shape to bind to different biological targets or to exist in a dynamic equilibrium that is crucial for its activity. nih.gov

Computational and Spectroscopic Approaches for Conformational Studies

A combination of computational and spectroscopic methods is essential to unravel the complex conformational behavior of N-methylated peptides. These techniques provide complementary information, from atomic-level detail on energy landscapes to experimental validation of predicted structures in solution.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are workhorses for studying peptide conformation.

NMR spectroscopy provides detailed information on both the local and global structure. 2D experiments like NOESY can identify through-space proximities between protons, which helps to define the peptide's fold. The presence of cis and trans isomers is often directly observable as separate sets of resonances. nih.govnih.gov

Computational chemistry offers powerful tools to investigate the structure and dynamics of N-methylated peptides at a level of detail often inaccessible by experiment alone. researchgate.net

Quantum Mechanical (QM) Studies: QM methods, such as Density Functional Theory (DFT), are used to perform high-accuracy calculations on smaller model systems. rsc.orgresearchgate.net These studies can precisely determine the relative energies of different conformers (e.g., cis vs. trans), calculate the energy barriers for rotation around peptide bonds, and map out the potential energy surface as a function of dihedral angles. aip.orgdntb.gov.uaresearchgate.net This provides a fundamental understanding of the intrinsic conformational preferences of the N-methylated residue.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of larger peptides in a solvent environment over time. rsc.orgresearchgate.net By simulating the motions of all atoms, MD can explore the conformational landscape, observe transitions between different states (like cis/trans isomerization), and predict the equilibrium population of various structures. rsc.org These simulations are crucial for understanding conformational heterogeneity and for interpreting experimental data, providing a dynamic picture that complements the static views from other methods. rsc.org

| Method | Key Information Provided | Example Application/Reference |

|---|---|---|

| Quantum Mechanics (QM) | Bond geometries, rotational energy barriers, relative stability of isomers. | Investigating conformational behavior of N-methylated alanine (B10760859) peptides. researchgate.net |

| Molecular Dynamics (MD) | Conformational ensembles, stability of secondary structures, solvent effects. | Characterizing structural ensembles of N-methylated cyclic peptides. rsc.orgrsc.org |

| QM/MM | High-accuracy energies for a specific region (QM) within a larger system (MM). | Studying enzyme mechanisms or detailed ligand-receptor interactions. |

| Enhanced Sampling MD | Overcoming high energy barriers to explore conformational space more efficiently. | Efficiently characterizing structural ensembles of N-methylated cyclic peptides. rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD)

Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) are powerful, complementary techniques used to investigate the detailed three-dimensional structure and conformational dynamics of peptides in solution. They provide invaluable insights into the local and global structural changes induced by the presence of N-alpha-methyl-L-serine residues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information on peptide conformation. For peptides containing N-methylated residues, NMR is particularly useful for identifying the specific structural consequences of the modification.

Chemical Shift Analysis: The chemical shifts of protons, particularly the alpha-proton (Hα) and the newly introduced N-methyl protons (N-CH₃), are highly sensitive to the local electronic environment and thus to the peptide's conformation. researchgate.net For instance, the chemical shift of the Hα proton can indicate secondary structure tendencies. researchgate.net The N-methyl group itself gives a characteristic signal in the ¹H NMR spectrum, and its chemical shift can vary depending on the cis/trans conformation of the adjacent peptide bond.

Nuclear Overhauser Effect (NOE): Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are critical for determining the three-dimensional structure. nih.gov NOEs are through-space correlations between protons that are close in space (typically <5 Å), regardless of their position in the sequence. researchgate.net The pattern of NOEs is used to define secondary structures. For example, a series of strong dαN(i, i+1) NOEs indicates an extended or β-sheet conformation, while dNN(i, i+1) NOEs are characteristic of helical structures. The absence of such long-range NOEs often suggests a disordered or random coil structure. nih.gov

Cis/Trans Isomerism: N-methylation significantly increases the likelihood of a cis peptide bond. This can be directly observed in NMR spectra, as the cis and trans isomers are in slow exchange on the NMR timescale, leading to two distinct sets of resonances for the residues flanking the methylated bond. The relative intensity of the peaks allows for the quantification of the cis and trans populations.

Research Findings:

Below is a representative table illustrating the type of data obtained from a 2D NMR analysis of a hypothetical peptide containing an N-alpha-methyl-L-serine (N-Me-Ser) residue.

| Residue | ¹H δ (ppm) N-CH₃ | ¹H δ (ppm) Hα | ¹H δ (ppm) Hβ | Key NOE Contacts |

|---|---|---|---|---|

| Ala (i-1) | - | 4.35 | 1.38 | Hα(i-1) to N-CH₃(i) |

| N-Me-Ser (i) | 2.98 (trans), 3.15 (cis) | 4.95 | 3.90, 3.98 | N-CH₃(i) to Hα(i-1), Hα(i) to Hα(i-1) |

| Val (i+1) | - | 4.12 | 2.15 | Hα(i) to HN(i+1) |

This table presents plausible NMR data for a hypothetical peptide segment. The distinct chemical shifts for the N-CH₃ group indicate the presence of both cis and trans isomers around the Ala-(N-Me)-Ser peptide bond. The observed NOEs are short-range, suggesting a lack of a regular secondary structure in this segment.

Circular Dichroism (CD) Spectroscopy

α-Helix: Characterized by strong positive bands around 192 nm and two negative bands at approximately 208 nm and 222 nm. rsc.org

β-Sheet: Shows a negative band near 218 nm and a positive band around 195 nm. researchgate.net

Random Coil: A disordered or unstructured peptide typically displays a strong negative band near 200 nm and a weak or near-zero signal above 215 nm. researchgate.net

Research Findings:

The introduction of an N-alpha-methyl-serine residue often leads to a significant change in the CD spectrum of a peptide. By eliminating a hydrogen bond donor, N-methylation can act as a "helix breaker," disrupting the regular hydrogen-bonding pattern required to sustain an α-helix. Similarly, it can destabilize β-sheet structures. Consequently, the CD spectrum of a peptide containing N-alpha-methyl-serine may show a shift towards a random coil profile, consistent with NMR findings that suggest a more disordered state. nih.gov The environment, such as the solvent, can also greatly influence the observed conformation. researchgate.net

The table below summarizes the characteristic CD spectral features for common secondary structures, along with a hypothetical result for a peptide containing N-Me-Ser that adopts a disordered conformation.

| Secondary Structure | Maximum / Positive Band (nm) | Minimum / Negative Band (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | - | ~198 |

| Hypothetical N-Me-Ser Peptide | ~215 (weak positive) | ~199 (strong negative) |

This table illustrates how the CD spectrum of a peptide containing N-alpha-methyl-serine might indicate a predominantly random coil structure, characterized by a single strong negative band below 200 nm.

V. Analytical Methodologies for Characterization and Derivatization of Fmoc Nalpha Methyl O T Butyl L Serine and Its Derivatives

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the chemical and chiral purity of Fmoc-N-alpha-methyl-O-t-butyl-L-serine. These methods are crucial for quality control, ensuring that the amino acid derivative is free from impurities that could compromise the fidelity of peptide synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity and Conformer Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of Fmoc-protected amino acids. Reversed-phase HPLC (RP-HPLC) is commonly used to separate the target compound from any by-products or starting materials from its synthesis. The purity is typically assessed by integrating the peak area of the compound of interest relative to the total peak area in the chromatogram. For instance, commercial suppliers often guarantee a purity of ≥95.0% as determined by HPLC. alfa-chemistry.com

Chiral HPLC is particularly critical for confirming the enantiomeric purity of the L-form of the amino acid, which is essential for the synthesis of biologically active peptides. The presence of the D-enantiomer can lead to undesired diastereomeric peptides with altered conformations and biological activities. Polysaccharide-based chiral stationary phases (CSPs) have proven effective for the enantioseparation of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral analyte and the chiral selector of the stationary phase, leading to different retention times for the enantiomers. For many Fmoc-amino acids, baseline resolution can be achieved, allowing for precise quantification of enantiomeric excess. phenomenex.com

| Parameter | Typical Conditions for Fmoc-Amino Acid Analysis |

| Column | Reversed-phase (e.g., C18) or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Acetonitrile/Water gradient with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Purity Specification | ≥95.0% (Chemical Purity), >99.0% ee (Enantiomeric Purity) |

Spectroscopic Structural Elucidation and Verification

Spectroscopic methods provide detailed information about the molecular structure of Fmoc-N-alpha-methyl-O-t-butyl-L-serine, confirming its identity and the presence of the various protecting groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for verifying the chemical structure of the compound.

¹H NMR spectra provide information on the number and environment of protons in the molecule. Key expected signals would include those for the aromatic protons of the Fmoc group, the N-methyl group, the protons of the serine backbone, and the characteristic singlet for the nine equivalent protons of the t-butyl group. While specific spectral data for Fmoc-N-alpha-methyl-O-t-butyl-L-serine is not readily available in the public domain, general chemical shift ranges for related Fmoc-amino acids and N-methylated amino acids can be used for preliminary assessment. researchgate.netkpwulab.com

¹³C NMR spectra reveal the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for confirmation of the presence of the fluorenyl, methoxycarbonyl, N-methyl, t-butyl, and serine carbons. Protocols for the synthesis of various Fmoc-N-methyl-amino acids confirm their characterization by both ¹H and ¹³C NMR. nih.gov The use of isotopically labeled versions, such as Fmoc-O-tert-butyl-L-serine (¹³C₃, ¹⁵N), can further aid in detailed NMR studies of peptide structure and metabolism.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a crucial technique for confirming the molecular weight of Fmoc-N-alpha-methyl-O-t-butyl-L-serine, which has a calculated molecular weight of approximately 397.46 g/mol . alfa-chemistry.com Electrospray ionization (ESI) is a common soft ionization technique used for this purpose, which allows for the detection of the protonated molecule [M+H]⁺ or other adducts.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) can provide further structural confirmation. For Fmoc-protected amino acids, a characteristic loss of the Fmoc group is often observed. The fragmentation of N-alkyl-N-perfluoroacyl-α-amino acids, a related class of compounds, shows that the presence of a hydroxyl function, as in serine, can lead to complex fragmentation pathways. nih.gov The mass spectra of FMOC derivatives of lysine (B10760008) and its N-methylated analogues show distinct molecular ions, indicating that MS can be used to identify N-methylated amino acids within a sample. researchgate.net

| Analytical Technique | Information Provided |

| ¹H NMR | Confirms the presence and environment of protons (Fmoc, N-methyl, t-butyl, serine backbone). |

| ¹³C NMR | Verifies the carbon skeleton of the entire molecule. |

| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |

| Tandem MS (MS/MS) | Provides structural information through characteristic fragmentation patterns. |

Chemical Derivatization for Enhanced Analysis and Functionality of Peptides Containing N-alpha-methyl-L-serine

The incorporation of N-alpha-methyl-L-serine into peptides can be followed by chemical derivatization to enhance analytical detection or to introduce specific functionalities.

Site-Specific Modification of Serine Residues (e.g., for Improved Detection)

While the N-alpha-amino group is protected and methylated, the hydroxyl group of the serine side chain, once deprotected from the t-butyl group, presents a handle for site-specific modifications. This allows for the introduction of various reporter groups, such as fluorescent labels, which can significantly improve the detection sensitivity of the peptide in various assays. The conversion of the serine hydroxyl group to a more reactive functional group can facilitate this derivatization. For example, the hydroxyl group of serine can be converted to a sulfhydryl group, creating a "chemical mutation" to cysteine, which can then be selectively targeted by various labeling reagents. pnas.org

Furthermore, derivatization strategies can be employed for enhanced detection in analytical techniques. For instance, peptides can be derivatized with reagents that impart a permanent charge, improving their ionization efficiency in mass spectrometry. The development of fluorescent probes that react selectively with specific amino acid side chains is an active area of research. While specific methods for the derivatization of the N-methyl-serine side chain for enhanced detection are not extensively documented, general principles of site-selective protein modification can be applied. acs.org This could involve the use of enzymes or chemoselective reactions that target the hydroxyl group of serine.

Derivatization for Improved Ionization Characteristics in Mass Spectrometry

The analysis of complex amino acid derivatives such as Fmoc-Nα-methyl-O-t-butyl-L-serine by mass spectrometry (MS), particularly with electrospray ionization (ESI), can present challenges in achieving optimal sensitivity. The inherent chemical properties of the molecule, including the bulky and non-polar Fmoc and t-butyl protecting groups, and the N-methylation, can influence its ionization efficiency. To overcome these limitations and enhance detection, various derivatization strategies can be employed. These methods aim to modify the analyte to introduce functionalities that are more readily ionized, thereby significantly improving the signal intensity in the mass spectrometer. nih.gov

The primary goal of such derivatization is to introduce a permanent, fixed positive charge to the molecule. This "charge-tagging" approach ensures that the analyte is efficiently ionized, independent of the mobile phase pH, and often leads to more predictable fragmentation patterns in tandem mass spectrometry (MS/MS). nih.gov

Charge-Tagging Derivatization Reagents

Several classes of reagents are effective for introducing a fixed positive charge onto peptides and amino acids. These reagents typically target the primary or secondary amine groups. Although the α-amino group of the parent L-serine is protected by the Fmoc group in Fmoc-Nα-methyl-O-t-butyl-L-serine, derivatization can be conceptualized for the N-methylamino group upon potential Fmoc removal or for the entire molecule as a strategy to enhance its MS detectability in specialized analytical scenarios.

Common charge-derivatization agents include:

Pyridinium (B92312) Salts: Reagents like 2,4,6-triphenylpyrylium (B3243816) (TPP) tetrafluoroborate (B81430) react with primary amino groups to form highly stable, permanently charged pyridinium derivatives. mdpi.com This derivatization has been shown to enable detection at the attomolar level. shimadzu-webapp.eu

Phosphonium (B103445) Salts: Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP)-based reagents, such as TMPP-Ac-OSu, are used to introduce a phosphonium tag. This method is noted for producing straightforward tandem mass spectra. researchgate.net

Quaternary Ammonium (B1175870) Salts: The introduction of a quaternary ammonium group, for instance through iodoacetyl anhydride (B1165640) followed by nucleophilic substitution with a tertiary amine, can increase signal intensities by a factor of 3 to 5. rsc.org

Illustrative Derivatization Strategy for an Analogous N-methylated Amino Acid

While specific research on the post-Fmoc derivatization of Fmoc-Nα-methyl-O-t-butyl-L-serine for enhanced MS ionization is not extensively documented, the principles can be illustrated with a representative N-methylated amino acid. Consider the derivatization of an N-methylated peptide with a pyrylium (B1242799) salt to enhance its ESI-MS signal.

| Analyte | Derivatization Reagent | Observed Effect on MS Signal | Fold Increase in Sensitivity (Representative) |

|---|---|---|---|

| Model N-methylated Peptide | Underivatized | Low ESI-MS Intensity | 1x |

| Model N-methylated Peptide | 2,4,6-triphenylpyrylium (TPP) salt | Significant increase in ESI-MS intensity, formation of a stable, positively charged derivative. | >100x |

| Model N-methylated Peptide | Tris(2,4,6-trimethoxyphenyl)phosphonium (TMPP) reagent | Enhanced MS signal and simplified fragmentation in MS/MS. | >50x |

Research Findings on Derivatization for Enhanced Ionization

Studies have consistently demonstrated the benefits of derivatization for improving the detection of amino acids and peptides in complex matrices. For instance, the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) as a pre-column derivatization reagent for amino acid analysis by UPLC-ESI-MS/MS has been shown to enhance ionization efficiency and detection sensitivity due to the increased hydrophobicity and the shift in molecular mass of the derivatives. nih.gov

Furthermore, the derivatization of peptides with fixed-charge tags not only boosts the signal of the precursor ion but can also direct fragmentation pathways in MS/MS analysis. The introduction of a fixed positive charge at the N-terminus often promotes the formation of specific ion series (e.g., a- and b-ions), which can simplify spectral interpretation and increase the confidence of identification. rsc.org

For N-methylated amino acids specifically, which can be challenging to analyze, derivatization offers a powerful solution. The characterization of N,N-dimethyl amino acids by ESI-MS/MS has shown that while these compounds produce characteristic fragment ions, their inherent ionization efficiency can be a limiting factor. nih.gov Introducing a permanent charge via derivatization would be a logical step to improve their detection limits significantly.

The table below summarizes the characteristics of different derivatization approaches applicable to amino acids and peptides for enhanced mass spectrometric detection.

| Derivatization Reagent Class | Target Functional Group | Key Advantages | Representative Reagent |

|---|---|---|---|

| Pyrylium Salts | Primary/Secondary Amines | Extremely high sensitivity enhancement (up to 1000-fold), stable positive charge. shimadzu-webapp.eu | 2,4,6-triphenylpyrylium (TPP) |

| Phosphonium Salts | Primary/Secondary Amines | High ionization efficiency, clean fragmentation spectra. researchgate.net | TMPP-Ac-OSu |

| Quaternary Ammonium Salts | Primary/Secondary Amines, Carboxyl Groups | Good signal enhancement, directs fragmentation. rsc.org | Iodoacetyl-based reagents |

| Sulfonic Acid Derivatives | Primary/Secondary Amines | Enables fragmentation in both positive and negative ion modes. dtu.dk | 4-formyl-benzenesulfonic acid (FBSA) |

Vi. Future Directions and Emerging Trends in Research on Fmoc Nalpha Methyl O T Butyl L Serine

Development of More Sustainable and Environmentally Benign Synthesis Approaches

The chemical synthesis of peptides, particularly through the solid-phase peptide synthesis (SPPS) method, is notoriously solvent- and reagent-intensive. nih.gov This has prompted a significant shift towards "green chemistry" principles to mitigate the environmental impact. Research in this area is multifaceted, addressing various stages of the synthesis process involving N-methylated amino acids like Fmoc-Nalpha-methyl-O-t-butyl-L-serine.

A primary focus is the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which are classified as substances of very high concern. rsc.org Researchers are exploring more benign alternatives, including water-based systems, ethanol (B145695), and greener ether solvents. nih.govadvancedchemtech.com Another key strategy involves minimizing waste by reducing the number of washing steps in the SPPS cycle. advancedchemtech.com For instance, in-situ Fmoc removal protocols, where the deprotection agent is added directly to the coupling reaction mixture without intermediate washing, have been shown to save up to 60% of solvent. tandfonline.com

Furthermore, the development of syntheses on reusable supports represents a significant step towards sustainability. A solid-phase method for producing Fmoc-N-methyl-amino acids utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary and recyclable protecting group for the carboxylic acid, demonstrating high yields and the feasibility of resin reuse over multiple cycles. mdpi.comnih.gov Mechanochemical methods, such as liquid-assisted ball milling, are also being investigated as an approach to peptide bond formation that avoids toxic solvents and reactants altogether. rsc.orgcapes.gov.br These advancements aim to make the synthesis of complex peptides containing this compound not only scientifically advanced but also environmentally responsible. acs.org

| Sustainable Strategy | Description | Key Advantages | Relevant Research Findings |

|---|---|---|---|

| Green Solvents | Replacement of hazardous solvents like DMF and DCM with environmentally friendly alternatives. | Reduced toxicity and environmental footprint. | Studies show successful SPPS using water or ethanol as solvents, improving safety and reducing hazardous waste. nih.govadvancedchemtech.com |

| In-Situ Fmoc Removal | Eliminating washing steps after coupling by adding the deprotection agent directly to the reaction vessel. | Significant reduction in solvent consumption (up to 60%). tandfonline.com | Successfully applied to the synthesis of active pharmaceutical ingredients like angiotensin II with high purity. tandfonline.com |

| Reusable Solid Supports | Employing resins that can be regenerated and reused for multiple synthesis cycles. | Reduced cost and solid waste generation. | The use of 2-CTC resin as a temporary protecting group allows for its reuse, achieving yields above 70% in subsequent cycles. mdpi.comnih.gov |

| Continuous Flow Synthesis | Moving from batch processing to continuous flow systems using fixed-bed reactors. | Reduced use of excess reagents and solvents; potential for upscaling. advancedchemtech.comresearcher.life | Demonstrated as a successful and scalable technology for synthesizing challenging peptide sequences. researcher.life |

Exploration of Advanced and Orthogonal Protecting Group Chemistries

The synthesis of complex, modified peptides requires a sophisticated toolbox of protecting groups that can be removed under specific conditions without affecting others—a concept known as orthogonality. nih.govfiveable.mebiosynth.com The standard Fmoc/tBu strategy is robust, but for creating peptides with multiple modifications, such as cyclization or side-chain labeling, additional layers of orthogonal protection are necessary. iris-biotech.de

Research is actively pursuing the development of novel protecting groups that are compatible with the synthesis of N-methylated peptides. The introduction of N-methylation itself presents synthetic challenges, making the choice of protecting groups critical to avoid side reactions. krisp.org.zanih.gov Advanced strategies often require a third or even fourth dimension of orthogonality.

One example is the vinyl ether benzyloxycarbonyl (VeZ) protecting group, which is stable under standard Fmoc-based SPPS conditions but can be selectively cleaved using tetrazines via an inverse electron-demand Diels-Alder reaction. acs.org This provides a unique deprotection chemistry that is orthogonal to both acid-labile (like tBu and Boc) and base-labile (Fmoc) groups. acs.org Another innovation is the development of polar protecting groups, such as the N,N-dimethylaminoxy carbonyl (Dmaoc) group. nih.govfrontiersin.org Unlike traditional apolar protecting groups that can decrease the solubility of peptide intermediates, polar groups can enhance solubility, which is particularly beneficial for synthesizing long or hydrophobic sequences. The Dmaoc group is removed by reduction with thiols, adding another orthogonal removal strategy to the synthetic chemist's toolkit. nih.gov These new chemistries are crucial for enabling the synthesis of highly complex and novel peptide architectures that incorporate building blocks like this compound.

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality and Application |

|---|---|---|---|

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Standard Nα-amino group protection in SPPS; orthogonal to acid-labile groups. biosynth.comiris-biotech.de |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Used for side-chain protection (e.g., Lys) or Nα-protection in an alternative strategy; quasi-orthogonal to some benzyl-type groups. biosynth.com |

| tert-Butyl | tBu | Strong acid (e.g., TFA) | Commonly used for protecting hydroxyl (Ser, Thr, Tyr) and carboxyl (Asp, Glu) side chains; removed during final cleavage. iris-biotech.decreative-peptides.com |

| Alloc | Alloc | Palladium(0) catalysis | Orthogonal to both Fmoc and tBu; used for side-chain protection to allow on-resin modification, but potential for palladium contamination. acs.org |

| Vinyl ether benzyloxycarbonyl | VeZ | Tetrazine (via invDA reaction) | A newer group orthogonal to Fmoc, tBu, Alloc, and Dde; offers mild cleavage conditions. acs.org |

| N,N-dimethylaminoxy carbonyl | Dmaoc | Reduction (e.g., DTT) | A polar protecting group that improves peptide solubility; orthogonal to Fmoc/tBu and ligation chemistries. nih.govfrontiersin.org |

Integration into Automated and High-Throughput Peptide Synthesis Platforms

The demand for large libraries of peptides for drug screening and structure-activity relationship studies has driven the development of automated and high-throughput (HT) synthesis platforms. xtalks.com These systems, often utilizing microwave energy to accelerate reaction times, can synthesize hundreds or thousands of peptides in parallel. acs.orgcem.com The integration of challenging building blocks like this compound into these automated workflows is an active area of research.

The incorporation of N-methylated amino acids is known to be more difficult than standard amino acids due to steric hindrance, which slows down the coupling reaction. acs.orgmblintl.com This can lead to incomplete reactions and the generation of impurities, which is a significant problem in a high-throughput setting where individual purification of each peptide is a bottleneck. xtalks.commblintl.com

Current research focuses on optimizing protocols for these challenging couplings in automated synthesizers. This includes exploring more potent coupling reagents, adjusting reaction times and temperatures, and developing faster N-methylation procedures. For example, studies have shown that the on-resin N-methylation process can be significantly shortened from hours to under an hour using microwave irradiation or ultrasonic agitation, making it more compatible with rapid, automated synthesis cycles. acs.org As these methods are refined, the routine inclusion of this compound and other modified amino acids in large, diverse peptide libraries will become more efficient, accelerating the discovery of new peptide-based drugs. xtalks.com

Novel Applications in Biomolecular Engineering and Drug Discovery

The unique properties conferred by N-methylation make this compound a highly valuable component in modern drug discovery and biomolecular engineering. chemimpex.com N-methylation enhances metabolic stability by protecting the peptide backbone from proteolytic degradation, improves cell membrane permeability, and can increase oral bioavailability—all critical features for developing effective peptide therapeutics. mdpi.comnih.govnih.govnih.gov

Emerging applications are leveraging these benefits in innovative ways. In drug discovery, peptides containing N-methylated residues are being designed to modulate challenging biological targets, such as protein-protein interactions, which are often difficult to address with traditional small molecules. nih.gov The conformational constraints imposed by the methyl group can lock a peptide into a bioactive shape, leading to higher affinity and specificity for its target. nih.gov

In the realm of biomolecular engineering, novel chemoenzymatic strategies are being developed to produce N-methylated peptides. Researchers have successfully engineered a peptide α-N-methyltransferase enzyme that can methylate amide bonds within a peptide sequence. nih.govprinceton.edu This opens the door to producing complex N-methylated peptides through biotechnological routes, potentially combining the flexibility of chemical synthesis with the precision of enzymatic catalysis. princeton.edu Another innovative approach involves using bioconjugation to attach a peptide of interest to a methyltransferase enzyme, enabling targeted N-methylation in a controlled manner. nih.gov Such strategies, combined with the use of building blocks like this compound in solid-phase synthesis, are expanding the toolkit for creating novel biomolecules, from next-generation therapeutics to engineered nanocarriers for gene delivery. who.int

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Fmoc-Nα-methyl-O-t-butyl-L-serine, and how can researchers optimize yield and purity?

- Methodological Answer : The synthesis typically begins with Nα-Fmoc-O-tert-butyl-L-serine as a starting material. A reductive amination strategy is employed using aldehydes, followed by tert-butyl group protection to enhance steric shielding. Key steps include activating the amino acid with carbodiimides and monitoring reaction progress via TLC or HPLC . Optimization involves adjusting reaction time (12–24 hours), temperature (0–25°C), and stoichiometric ratios (1:1.2 amino acid:aldehyde) to minimize side products. Post-synthesis purification via flash chromatography (silica gel, hexane/EtOAc gradient) improves yield (>75%) and purity (>98%) .

Q. Which analytical techniques are critical for characterizing Fmoc-Nα-methyl-O-t-butyl-L-serine, and how should researchers interpret key parameters?

- Methodological Answer :

- HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA) to assess purity (>99%) and detect impurities like deprotected serine or residual solvents .

- Specific Rotation : Measure optical activity in EtOAc (1% w/v) at 24°C. Expected [α]D values range from +24.5° to +26.5°, confirming enantiomeric integrity (≤0.5% D-enantiomer) .

- Mass Spectrometry : ESI-MS in positive ion mode validates molecular weight (theoretical: 383.44 g/mol; observed: [M+H]+ at 384.45) .

Q. What are the recommended storage conditions to maintain stability, and how does the tert-butyl group influence degradation pathways?

- Methodological Answer : Store at +4°C in airtight, desiccated containers to prevent hydrolysis of the tert-butyl ether. The tert-butyl group reduces steric strain and minimizes β-elimination reactions under acidic or basic conditions. Periodic purity checks via HPLC are advised after 6–12 months. Avoid prolonged exposure to light, which accelerates Fmoc group decomposition .

Advanced Research Questions

Q. How does the tert-butyl-O-methyl substitution impact solubility and compatibility with solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, DMF) but reduces aqueous solubility, necessitating optimized coupling conditions in SPPS. Pre-activation with HOBt/DIC in DMF (20% v/v) improves coupling efficiency (>95%) for sterically hindered residues. Monitor resin swelling and extend coupling times (2–4 hours) to address sluggish kinetics .

Q. How can researchers resolve contradictions between HPLC purity data and NMR structural analyses?

- Methodological Answer : Discrepancies often arise from:

- Residual Solvents : NMR may detect trace DMF or TFA, which HPLC overlooks. Lyophilize samples thoroughly before NMR analysis.

- Diastereomer Formation : If HPLC shows >99% purity but NMR reveals split peaks, perform chiral HPLC or X-ray crystallography to confirm stereochemical homogeneity .

- Dynamic Conformations : Variable-temperature NMR (25–50°C) can distinguish conformational isomers from true impurities .

Q. What strategies minimize racemization during Fmoc deprotection, particularly under microwave-assisted synthesis conditions?

- Methodological Answer : Racemization risk increases with prolonged piperidine exposure (>20% v/v) or high temperatures (>50°C). Mitigation strategies include:

- Microwave Optimization : Use short deprotection cycles (2 minutes at 30°C) with 20% piperidine in DMF.

- Additives : Incorporate 1-hydroxy-7-azabenzotriazole (HOAt) to stabilize the amino acid intermediate.

- Real-Time Monitoring : In-situ FTIR tracks Fmoc removal (disappearance of 1710 cm⁻¹ carbonyl peak) to limit overexposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.